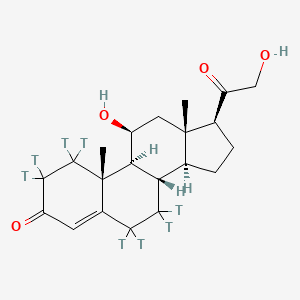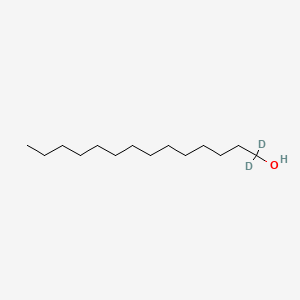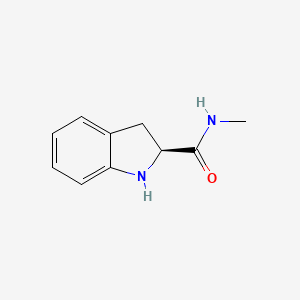
Guanylin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylin is a 15 amino acid peptide that is secreted by goblet cells in the colon . It acts as an agonist of the guanylyl cyclase receptor GC-C and regulates electrolyte and water transport in intestinal and renal epithelia .
Synthesis Analysis
Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood .Molecular Structure Analysis
The solution structure of proguanylin adopts a new protein fold and consists of a three-helix bundle, a small three-stranded β-sheet of two NH2-terminal strands and one COOH-terminal strand, and an unstructured linker region .Chemical Reactions Analysis
Guanylin activates a family of enzymes variously called guanyl, guanylyl or guanylate cyclases that catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP) and pyrophosphate .Physical And Chemical Properties Analysis
Guanylin (human) has a molecular formula of C58H87N15O21S4 and a molecular weight of 1458.66 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Flüssigkeitshaushalt und Ionenregulation im Darm
Guanylin und Uroguanylin spielen eine entscheidende Rolle bei der Aufrechterhaltung des Flüssigkeitsgleichgewichts und der Ionenregulation im Magen-Darm-Trakt. Hier ist, wie:
- Aktivierung der Guanylatcyclase-C (GC-C): Diese Peptide binden an GC-C-Rezeptoren auf der apikalen Oberfläche der Darmepithelzellen. Diese Interaktion führt zu einer erhöhten Produktion von cyclischem Guanosinmonophosphat (cGMP), das die Sekretion von Chlorid und Bicarbonat in das Darmlumen stimuliert. Dieser Prozess verstärkt den Flüssigkeitsfluss und trägt zur Homöostase des Darms bei .
Nierenfunktion und Nierenregulation
Guanylin und Uroguanylin wirken sich auch auf die Nierenfunktion aus:
- Rezeptorlokalisierung: Rezeptor-Autoradiographie hat Uroguanylin- und Guanylin-Rezeptoren in den proximalen Nierentubuli und den Samenkanälchen des Hodens lokalisiert. Die Aktivierung dieser Rezeptoren beeinflusst die tubuläre Funktion und die renalen Prozesse .
Endokrine Achse zwischen Darm und Niere
Uroguanylin etabliert eine faszinierende endokrine Achse:
- Darm-Nieren-Verbindung: Uroguanylin verbindet den Darm und die Niere und beeinflusst möglicherweise die Nierenfunktion über tubuläre Rezeptor-GCs. Diese Achse unterstreicht die Vernetzung verschiedener Organsysteme .
Zusammenfassend lässt sich sagen, dass Guanylin und Uroguanylin vielseitige Peptide sind, die weitreichende Auswirkungen auf verschiedene physiologische Prozesse haben. Ihre Rolle geht über den Darm hinaus und beeinflusst die Nieren, das ZNS, das Reproduktionssystem und die Immunfunktion. Forscher erforschen weiterhin ihre komplexen Funktionen, was sie zu fesselnden Themen für die wissenschaftliche Forschung macht . Wenn Sie weitere Einzelheiten wünschen oder zusätzliche Fragen haben, können Sie diese gerne stellen! 😊
Wirkmechanismus
Target of Action
Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .
Mode of Action
Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .
Biochemical Pathways
The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .
Pharmacokinetics
It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .
Result of Action
The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .
Action Environment
The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .
Safety and Hazards
Zukünftige Richtungen
Research has found that a loss in guanylin expression can lead to colorectal cancer due to guanylyl cyclase C’s function as an intestinal tumor suppressor . Therefore, guanylyl cyclase C can serve as a useful target in cancer for prevention and therapy, as well as a marker for tumor cell detection .
Biochemische Analyse
Biochemical Properties
Guanylin interacts with a variety of enzymes and proteins, including guanylate cyclase (GC), a receptor expressed in the kidney . The interaction between Guanylin and GC leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signaling .
Cellular Effects
Guanylin influences cell function by activating cGMP production, which in turn regulates various cellular processes . For instance, in the intestinal epithelium, cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen .
Molecular Mechanism
The molecular mechanism of Guanylin involves binding to its receptor, GC, which triggers the conversion of GTP to cGMP . This increase in cGMP levels influences various cellular processes, including gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of Guanylin can vary over time in laboratory settings . For instance, the activity of Guanylin can be influenced by factors such as pH and temperature, which can affect the rate of interconversion between its active and inactive forms .
Dosage Effects in Animal Models
The effects of Guanylin in animal models can vary depending on the dosage
Metabolic Pathways
Guanylin is involved in the cGMP signaling pathway . By activating GC, it influences the production of cGMP, which in turn affects various metabolic processes .
Transport and Distribution
Guanylin is distributed within cells and tissues via specific transport mechanisms
Subcellular Localization
The subcellular localization of Guanylin is primarily at the apical plasma membranes of cells in the intestinal mucosa and renal tubules . This localization suggests that Guanylin exerts its effects via paracrine and/or autocrine mechanisms .
Eigenschaften
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQMTAYRNMRRD-RDJGHUJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H87N15O21S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)
![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)

